molecular formula C27H33N5O2S B10874949 1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperi dine-4-carboxamide

1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperi dine-4-carboxamide

Cat. No.: B10874949
M. Wt: 491.6 g/mol
InChI Key: MFOKWCATFMVPDO-UHFFFAOYSA-N
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Description

1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperidine-4-carboxamide involves multiple steps. The key steps include the formation of the benzothiazole ring and the subsequent attachment of the piperidyl and carboxamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H33N5O2S

Molecular Weight

491.6 g/mol

IUPAC Name

1-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C27H33N5O2S/c1-19-5-10-22-23(17-19)35-25(30-22)20-6-8-21(9-7-20)29-24(33)18-31-15-11-27(12-16-31,26(28)34)32-13-3-2-4-14-32/h5-10,17H,2-4,11-16,18H2,1H3,(H2,28,34)(H,29,33)

InChI Key

MFOKWCATFMVPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCC(CC4)(C(=O)N)N5CCCCC5

Origin of Product

United States

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